4-amino-3-(2,5-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
This compound belongs to the thiazole-carboxamide family, characterized by a 2-sulfanylidene-2,3-dihydrothiazole core. Key structural features include:
- 3-(2,5-dimethoxyphenyl) substituent: Introduces electron-donating methoxy groups, influencing electronic properties and π-π interactions.
- N-[(furan-2-yl)methyl] side chain: Adds a heteroaromatic furan moiety, which may improve bioavailability or target-specific interactions.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules in antimicrobial, anti-inflammatory, and enzyme-inhibitory applications .
Properties
IUPAC Name |
4-amino-3-(2,5-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-22-10-5-6-13(23-2)12(8-10)20-15(18)14(26-17(20)25)16(21)19-9-11-4-3-7-24-11/h3-8H,9,18H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUICIBNYQAPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-3-(2,5-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS Number: 1021252-77-6) belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are recognized for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.5 g/mol. The structure includes a thiazole ring which is critical for its biological activity.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-amino... | Staphylococcus aureus | 25 μg/mL |
| 4-amino... | Escherichia coli | 32 μg/mL |
| 4-amino... | Candida albicans | 30 μg/mL |
Studies indicate that compounds with a thiazole moiety often demonstrate enhanced antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines including MDA-MB-468 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly inhibited cell growth with IC50 values ranging from 10 µM to 20 µM depending on the cell line tested .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-amino... | MDA-MB-468 | 15 |
| 4-amino... | A549 | 12 |
The biological activity of This compound is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. It is believed that the thiazole ring facilitates binding to enzymes involved in metabolic pathways critical for cell survival.
Enzyme Inhibition Studies
Inhibition assays have demonstrated that this compound can inhibit key enzymes such as protein kinases and phosphatases, which are vital for cancer cell signaling pathways. For instance, it was found to inhibit PTP1B activity with an IC50 value of approximately 6.37 µM .
Scientific Research Applications
The compound 4-amino-3-(2,5-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores the scientific research applications of this compound, highlighting its biological activities, synthesis methods, and potential therapeutic uses.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In a study focusing on similar thiazole compounds, it was found that modifications to the thiazole structure could enhance antibacterial activity against various strains of bacteria. The specific compound may also exhibit similar properties due to its structural characteristics that allow for interaction with bacterial cell membranes or metabolic pathways .
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. A review highlighted that compounds containing thiazole moieties can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. The compound's structure suggests that it may interact with targets involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole compounds has been documented in several studies. These compounds can inhibit inflammatory mediators and pathways, thereby reducing inflammation-related diseases. The specific compound may possess similar effects due to its ability to modulate cytokine production or inhibit the NF-kB pathway .
General Synthetic Approaches
The synthesis of thiazole derivatives typically involves the condensation of appropriate amines with thioketones or isothiocyanates. For the compound , a multi-step synthesis might be employed:
- Formation of Thiazole Ring : This can be achieved by reacting an appropriate amine with a thioketone.
- Introduction of Functional Groups : Subsequent reactions can introduce the furan and methoxy groups through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Modifications : The final steps may involve protecting groups' removal or further functionalization to enhance solubility or bioactivity.
Case Study: Synthesis and Characterization
In a related study, researchers synthesized a series of thiazole derivatives and characterized them using NMR and mass spectrometry. The resulting compounds were evaluated for their biological activities, demonstrating that structural modifications significantly influenced their potency against various biological targets .
Drug Development
Given its promising biological activities, this compound could serve as a lead compound for drug development. Its potential applications include:
- Antibiotic formulations targeting resistant bacterial strains.
- Anticancer agents designed to selectively induce apoptosis in tumor cells.
- Anti-inflammatory drugs aimed at treating chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues in the Thiazole-Carboxamide Family
Compound A : 4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide (RN 850827-15-5)
- Substituents :
- 2,6-Dichlorophenyl (electron-withdrawing Cl groups).
- 3-Methyl group (hydrophobic bulk).
- Methyl substituent may decrease solubility compared to the furan-containing side chain.
Compound B : 4-Amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (RN 618072-07-4)
- Substituents :
- Ethyl group at position 3.
- N-(1-phenylethyl) side chain.
- Lack of methoxy or furan groups reduces polarity.
Structural Comparison Table
Pharmacological Potential
Anti-Exudative Activity
- Triazole derivatives with furan-2-yl groups (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium .
Antimicrobial Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
